6-Cyclobutoxypyridine-2-carboxylic acid

Übersicht

Beschreibung

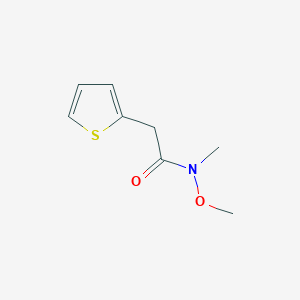

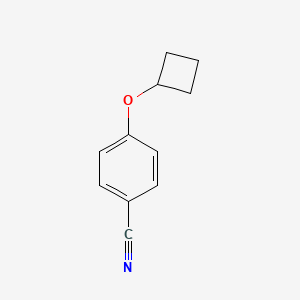

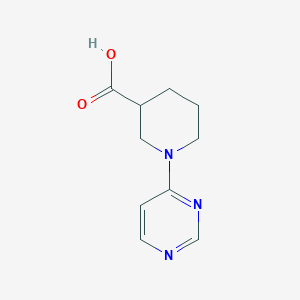

6-Cyclobutoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1250298-25-9 . Its molecular formula is C10H11NO3 . The compound is used in various applications and is available from several suppliers .

Molecular Structure Analysis

The InChI code for 6-Cyclobutoxypyridine-2-carboxylic acid is 1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis

6-Cyclobutoxypyridine-2-carboxylic acid has a molecular weight of 193.2 . It is typically stored at refrigerated temperatures . .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Chemistry

6-Cyclobutoxypyridine-2-carboxylic acid is utilized in the synthesis and characterization of various chemical compounds. For instance, it plays a role in the formation of oxidovanadium(IV) complexes, which are studied for their behavior in solid state and aqueous solutions, as well as their interaction with blood plasma proteins (Koleša-Dobravc et al., 2014). Additionally, this compound is involved in the creation of lanthanide-organic coordination polymeric networks, contributing to the development of novel lanthanide-organic frameworks (Liu et al., 2009).

Electrocatalytic Applications

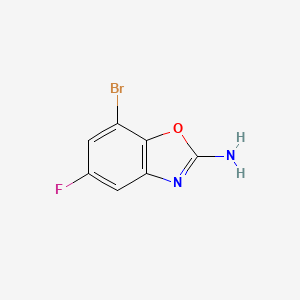

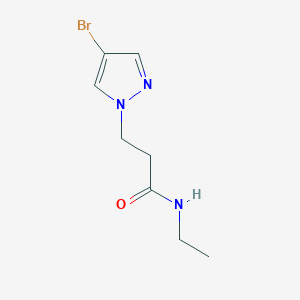

Electrocatalysis is another area where 6-cyclobutoxypyridine-2-carboxylic acid finds application. An example is its use in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process carried out in ionic liquid, highlighting its role in innovative electrochemical procedures (Feng et al., 2010).

Molecular Structure Analysis

The compound is also significant in the study of molecular structures. Research involving infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid, a structurally related compound, provides insights into the gas-phase structure of these types of acids (van Stipdonk et al., 2014).

Ligand Synthesis for Lanthanide Complexation

In the field of ligand synthesis, 6-cyclobutoxypyridine-2-carboxylic acid is used for creating ligands suited for the complexation of lanthanide(III) cations. This is crucial for the development of compounds with potential applications in material science and biochemistry (Charbonnière et al., 2001).

Biomedical Research

In biomedical research, derivatives of this compound, like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), are investigated for their antioxidant potential and applications in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Bioconversion in Pharmaceutical Synthesis

The compound's derivatives are also used in bioconversion processes, such as the preparation of 5-hydroxypyrazine-2-carboxylic acid, a building block for synthesizing new antituberculous agents (Wieser et al., 1997).

Crystal Structure Determination

Its role extends to crystal structure determination, as seen in studies involving compounds like 6-aminonicotinic acid hydrochloride, where the structure is analyzed through extensive hydrogen bonding studies (Giantsidis & Turnbull, 2000).

Catalysis and Solar Cell Research

6-Cyclobutoxypyridine-2-carboxylic acid is also important in catalysis, as evidenced by its use in the cis-dihydroxylation and epoxidation of alkenes, highlighting its efficiency in solar cell applications (de Boer et al., 2005).

Safety and Hazards

The safety data sheet for 6-Cyclobutoxypyridine-2-carboxylic acid suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be stored in a cool, well-ventilated place away from heat and open flames .

Eigenschaften

IUPAC Name |

6-cyclobutyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNHYHSZMOETMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxypyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3093845.png)